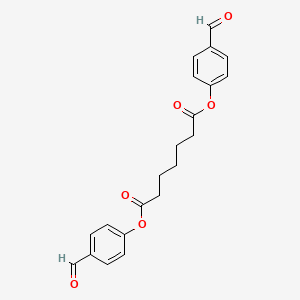
Bis(4-formylphenyl) heptanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-formylphenyl) heptanedioate is an organic compound characterized by the presence of two formyl groups attached to phenyl rings, which are further connected by a heptanedioate (adipate) linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-formylphenyl) heptanedioate typically involves the esterification of heptanedioic acid with 4-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl groups, leading to the formation of carboxylic acids.
Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Bis(4-carboxyphenyl) heptanedioate.
Reduction: Bis(4-hydroxymethylphenyl) heptanedioate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Bis(4-formylphenyl) heptanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of covalent organic frameworks (COFs) and other polymeric materials.
Biology: The compound can be used in the design of biologically active molecules and as a linker in drug conjugates.
Industry: Utilized in the production of advanced materials with specific optoelectronic properties, such as sensors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Bis(4-formylphenyl) heptanedioate largely depends on its application. In the context of materials science, the compound’s ability to form stable ester bonds and participate in polymerization reactions is crucial. The formyl groups can interact with various nucleophiles, facilitating the formation of complex structures. In biological systems, the formyl groups can undergo reactions with amines, leading to the formation of Schiff bases, which are important in drug design and enzyme inhibition.
Comparison with Similar Compounds
- 1,4-Bis(4-formylphenyl)-2,5-bis((4-aminophenyl)ethynyl)benzene (BFBAEB)
- 1,6-Bis(4-formylphenyl)-3,8-bis((4-aminophenyl)ethynyl)pyrene (BFBAEPy)
Comparison: Bis(4-formylphenyl) heptanedioate is unique due to its heptanedioate linker, which provides flexibility and a specific spatial arrangement of the formyl groups. In contrast, compounds like BFBAEB and BFBAEPy have rigid aromatic linkers, leading to different structural and electronic properties. The choice of linker and functional groups in these compounds allows for tailored applications in various fields, highlighting the versatility of this compound in comparison to its analogs.
Properties
CAS No. |
113380-54-4 |
|---|---|
Molecular Formula |
C21H20O6 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
bis(4-formylphenyl) heptanedioate |
InChI |
InChI=1S/C21H20O6/c22-14-16-6-10-18(11-7-16)26-20(24)4-2-1-3-5-21(25)27-19-12-8-17(15-23)9-13-19/h6-15H,1-5H2 |
InChI Key |
DQAMRWBFIWELFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(=O)CCCCCC(=O)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















